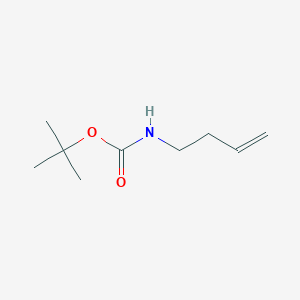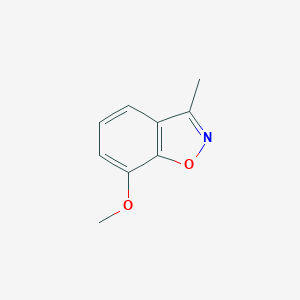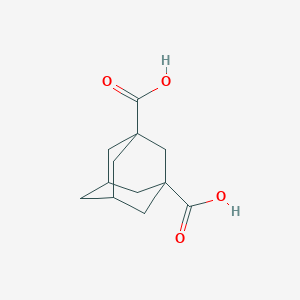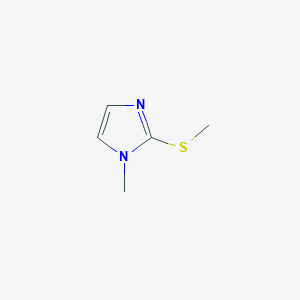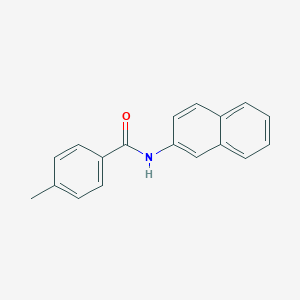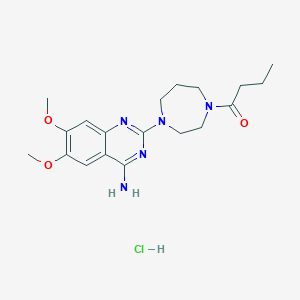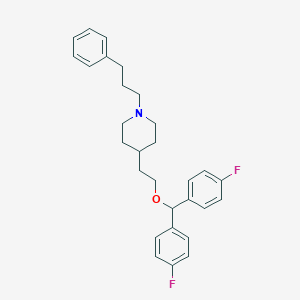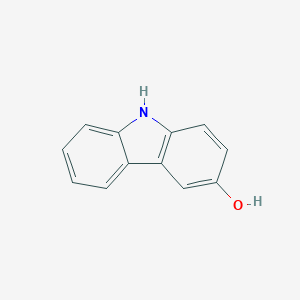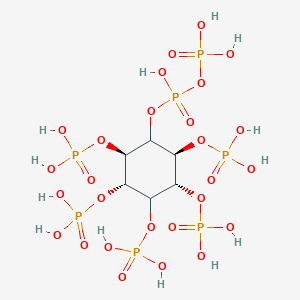
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate, also known as CPTP, is a compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Dynamic NMR Spectroscopy Applications : Research by Bangerter et al. (1998) explored the pseudorotation of oxaphosphetane diastereomers, providing insights into their conformations and decomposition kinetics, relevant for understanding the behavior of similar compounds in chemical reactions (Bangerter, Karpf, Meier, Rys, & Skrabal, 1998).
Bone Scanning Applications : Castronovo and Callahan (1972) investigated organo-phosphorus compounds, including phosphonate derivatives, as potential bone imaging agents, which could have implications for medical diagnostics (Castronovo & Callahan, 1972).
Biological Activity Studies : Maryanoff et al. (1987) synthesized a phosphonate analog of β-d-arabinose 1,5-bisphosphate, evaluating its biological activity. Such studies are crucial for developing new pharmaceuticals or biological tools (Maryanoff, Nortey, Inners, Campbell, Reitz, & Liotta, 1987).
Synthesis and Kinetic Studies : Nieschalk et al. (1996) worked on synthesizing fluorinated phosphonate analogs and studied their enzymatic reactions, contributing to the understanding of enzyme-substrate interactions (Nieschalk, Batsanov, O'Hagan, & Howard, 1996).
Enzymatic Synthesis and Kinetic Properties : Research by Stribling (1974) described the enzymic synthesis of phosphonomethyl isosteres and their interaction with various enzymes, which is significant for biochemical pathway analysis (Stribling, 1974).
Chiral Ligand Synthesis for Metal Complexes : Karasik et al. (2003) developed novel chiral bisphosphine ligands, important for catalysis and organometallic chemistry (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Frustrated Lewis Pair Reactions : Yu et al. (2013) studied the reactions of diphenylphosphanylacetylene, revealing mechanisms of synergistic frustrated Lewis pair addition reactions, relevant for synthetic chemistry (Yu, Kehr, Daniliuc, & Erker, 2013).
Tandem Enzymatic Reactions : Gijsen and Wong (1995) reported on a one-pot reaction involving an enzymatic aldol and intramolecular reaction, contributing to methods in organic synthesis (Gijsen & Wong, 1995).
Enantiomeric Synthesis of Trihydroxypropylphosphonates : Wróblewski and Balcerzak (1998) focused on the synthesis of enantiomeric trihydroxypropylphosphonates, key for developing chiral compounds in pharmaceuticals (Wróblewski & Balcerzak, 1998).
Antiviral Activities of Novel Nucleosides : Choo et al. (2006) synthesized new classes of acyclic nucleoside phosphonates with potential antiviral applications, demonstrating the role of such compounds in therapeutic development (Choo, Beadle, Kern, Prichard, Keith, Hartline, Trahan, Aldern, Korba, & Hostetler, 2006).
Propiedades
Número CAS |
149714-25-0 |
|---|---|
Nombre del producto |
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate |
Fórmula molecular |
C6H19O27P7 |
Peso molecular |
740.02 g/mol |
Nombre IUPAC |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
Clave InChI |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Sinónimos |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



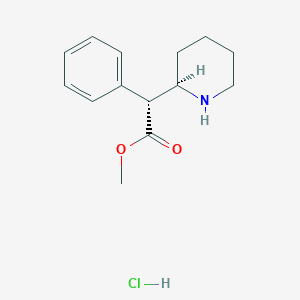
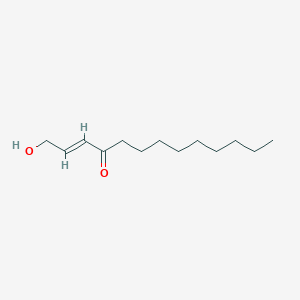

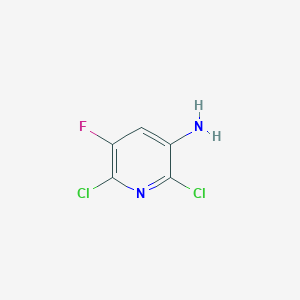
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
